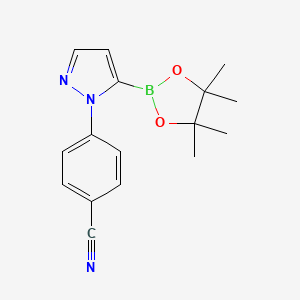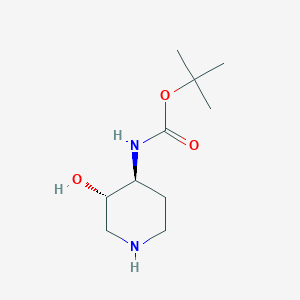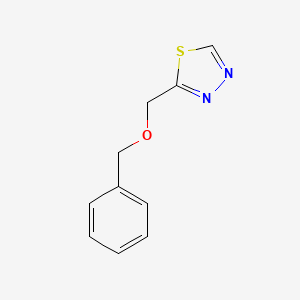
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride
Vue d'ensemble
Description
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride is a useful research compound. Its molecular formula is C10H17ClN2 and its molecular weight is 200.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine hydrochloride has been studied for its crystal structure. For instance, Silva et al. (2014) reported the crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative, demonstrating its potential in structural chemistry applications (Silva, Masciocchi, & Cuin, 2014).
Corrosion Inhibition
Research by Saurí et al. (2009) explored the effects of substituents in N,N′-dibensylidene ethane-1,2-diamine on steel corrosion inhibition in 1M HCl. This highlights the compound's relevance in materials science, particularly in corrosion prevention (Saurí, Kassim, Bahron, Yahya, & Harun, 2009).
Complex Formation with Metals
The preparation and characterisation of N-arylmethylglycinato bis-(ethane-1,2-diamine)cobalt(III) complexes, where aryl = phenyl, 2-methylphenyl, and naphthyl, were described by Golding et al. (1981). This indicates the compound's utility in forming metal complexes, relevant in inorganic chemistry and catalysis (Golding, Ioannou, & Sellars, 1981).
Ligand Characterization and Theoretical Analysis
Uluçam and Yenturk (2019) conducted an experimental and theoretical analysis of Schiff base ligands formed by diamine and two aromatic aldehydes, highlighting the compound's role in ligand chemistry and computational chemistry applications (Uluçam & Yenturk, 2019).
Catalytic Applications
The compound has been applied in catalysis, as evidenced by the work of Hsiao et al. (2014), who used related pyridyl-imine ligands in AGET and SARA ATRP of styrene and methyl methacrylate (Hsiao, Han, Lee, & Peng, 2014).
Synthesis of Novel Complexes
Lamm et al. (2003) synthesized binuclear oxalamidinate complexes and homoleptic complexes, demonstrating the compound's utility in synthesizing novel metal complexes with potential applications in catalysis and material science (Lamm, Stollenz, Meier, Görls, & Walther, 2003).
Thermodynamic Studies
Verevkin et al. (2016) conducted a study on the thermodynamic properties of N-methyl-substituted ethane-1,2-diamines, providing valuable data for the understanding of physical properties of such compounds (Verevkin, Emel’yanenko, Pozdeev, Diky, Chirico, & Kroenlein, 2016).
Propriétés
IUPAC Name |
N-methyl-N'-(2-methylphenyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-9-5-3-4-6-10(9)12-8-7-11-2;/h3-6,11-12H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMMAVIQIIJXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

![1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1396896.png)

![2-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)acetic acid](/img/structure/B1396898.png)






